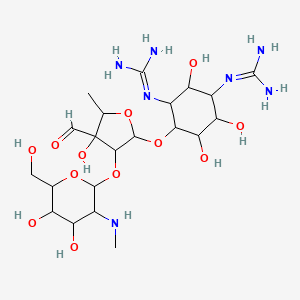
Strept-omycin
描述
Streptomycin is an antibiotic derived from the bacterium Streptomyces griseus. It was first isolated in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie . Streptomycin is notable for being the first antibiotic effective against tuberculosis and has a broad spectrum of activity against various gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions
Streptomycin is produced through a fermentation process involving Streptomyces griseus. The production process includes the following steps :
Inoculum Production: Spores of are transferred to a sporulation medium to provide enough sporulated growth to initiate liquid culture build-up of mycelial inoculum.
Fermentation: The inoculum is fed into a production fermenter containing a nutrient medium, typically consisting of glucose, soybean meal, and sodium chloride. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
Recovery: After fermentation, the broth is filtered to remove the mycelium. The antibiotic is then extracted from the filtrate using solvents like methanol and acetone, followed by precipitation and purification steps to obtain pure streptomycin.
Industrial Production Methods
Industrial production of streptomycin involves large-scale fermentation using submerged culture methods. The medium composition and fermentation conditions are optimized to maximize yield. Common media used include Merck’s media (glucose + soybean extract + NaCl) and Schartz media (glucose + peptone + meat extract + NaCl) .
化学反应分析
Streptomycin undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form dihydrostreptomycin, which has reduced toxicity.
Reduction: Reduction of streptomycin can lead to the formation of different derivatives with varying biological activities.
Substitution: Streptomycin can undergo substitution reactions, particularly at the amino groups, to form derivatives with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include dihydrostreptomycin and various substituted derivatives.
科学研究应用
Streptomycin has a wide range of scientific research applications, including:
Chemistry: Streptomycin is used as a model compound in studies of antibiotic synthesis and modification.
Biology: It is used in microbiology to study bacterial resistance mechanisms and ribosomal function.
Medicine: Streptomycin is used to treat bacterial infections such as tuberculosis, plague, and tularemia.
作用机制
相似化合物的比较
Streptomycin is unique among aminoglycosides due to its broad spectrum of activity and its historical significance as the first effective treatment for tuberculosis. Similar compounds include:
- Gentamycin
- Neomycin
- Kanamycin
- Tobramycin
These compounds also inhibit protein synthesis by binding to bacterial ribosomes but differ in their spectrum of activity, toxicity, and clinical uses .
属性
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJYZPVAKXKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N7O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298572 | |
| Record name | Streptomycin, labeled with tritium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32448-21-8 | |
| Record name | Streptomycin, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32448-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptomycin, labeled with tritium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


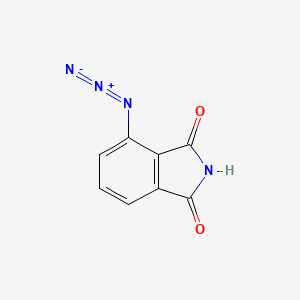
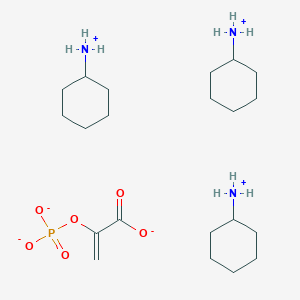
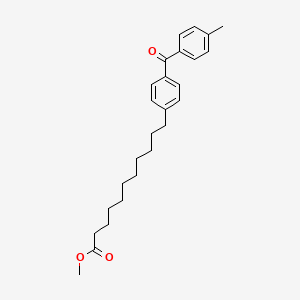

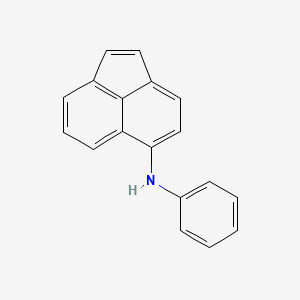
![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
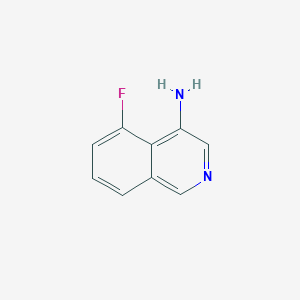
![1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12518673.png)
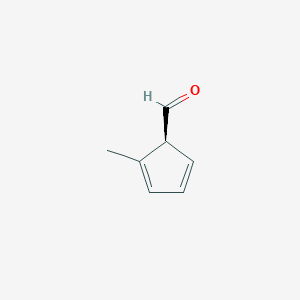
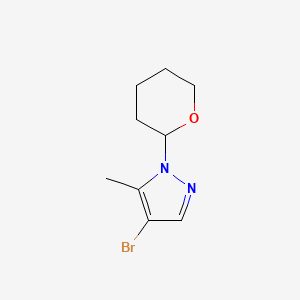
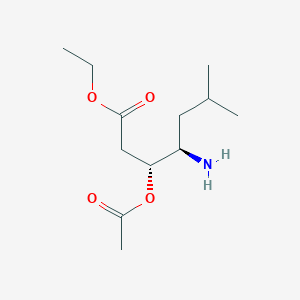
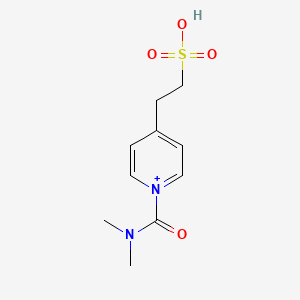
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
